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Compound of Interest

Compound Name: D-Threoninol

Cat. No.: B2792197

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction

D-Threoninol, a chiral amino alcohol derived from the non-proteinogenic D-threonine, has
emerged as a highly valuable and versatile building block in the field of asymmetric synthesis.
Its inherent chirality, coupled with the presence of both amino and hydroxyl functional groups,
provides a unique scaffold for the construction of complex, enantiomerically pure molecules.
This guide offers a comprehensive overview of the applications of D-Threoninol, focusing on
its use in the synthesis of chiral auxiliaries, ligands for asymmetric catalysis, and as a key
intermediate in the development of pharmaceuticals.

Physicochemical Properties and Availability

D-Threoninol, with the systematic name (2R,3R)-2-amino-1,3-butanediol, is a crystalline solid
that is soluble in water and polar organic solvents. Its key physical and chemical properties are
summarized in the table below.
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Property Value

CAS Number 44520-55-0

Molecular Formula CsaH11NO:2

Molecular Weight 105.14 g/mol

Appearance White to off-white crystalline powder
Melting Point 52-55 °C

Optical Rotation [0]2°/D +29° to +33° (c=1 in H20)

Synthesis of Chiral Auxiliaries: Oxazolidinones

One of the most prominent applications of D-Threoninol is in the synthesis of chiral
oxazolidinone auxiliaries. These auxiliaries, pioneered by Evans, are powerful tools for
stereocontrolled carbon-carbon bond formation. The synthesis of the corresponding
oxazolidinone from D-Threoninol provides a robust platform for asymmetric alkylations, aldol
reactions, and conjugate additions.

Experimental Protocol: Synthesis of (4R,5R)-4-methyl-5-
(hydroxymethyl)oxazolidin-2-one

A typical procedure for the synthesis of the D-Threoninol-derived oxazolidinone is as follows:

Materials:

D-Threoninol

Diethyl carbonate

Potassium carbonate (anhydrous)

Toluene

Procedure:
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e A mixture of D-Threoninol (1.0 eq), diethyl carbonate (1.5 eq), and a catalytic amount of
potassium carbonate (0.1 eq) in toluene is heated to reflux.

e The reaction is monitored by thin-layer chromatography (TLC) until the starting material is
consumed.

e The reaction mixture is cooled to room temperature, and the solvent is removed under
reduced pressure.

e The crude product is purified by column chromatography on silica gel to afford the desired
(4R,5R)-4-methyl-5-(hydroxymethyl)oxazolidin-2-one.

Product Yield Purity

(4R,5R)-4-methyl-5-
(hydroxymethyl)oxazolidin-2- Typically >90% >98%
one

Application in Asymmetric Synthesis

The chiral auxiliaries derived from D-Threoninol have been successfully employed in a wide
range of asymmetric transformations, leading to the synthesis of enantiomerically enriched
compounds.

Diastereoselective Alkylation

The N-acylated oxazolidinone derived from D-Threoninol can be deprotonated to form a chiral
enolate, which then undergoes highly diastereoselective alkylation. The stereochemical
outcome is dictated by the steric hindrance of the oxazolidinone ring, directing the incoming
electrophile to the opposite face.

Workflow for Diastereoselective Alkylation:
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Caption: General workflow for asymmetric alkylation using a D-Threoninol-derived chiral
auxiliary.

Table: Diastereoselective Alkylation of N-Propionyl-D-Threoninol Oxazolidinone

. Diastereomeric .
Electrophile (R-X) Base . Yield (%)
Ratio (d.r.)
Benzyl bromide LDA >99:1 95
Allyl iodide NaHMDS 98:2 92
Methyl iodide KHMDS 95:5 90

Synthesis of Chiral Ligands for Asymmetric
Catalysis

The unique 1,2-amino alcohol structure of D-Threoninol makes it an excellent precursor for the
synthesis of a variety of chiral ligands for transition-metal-catalyzed asymmetric reactions.
These ligands have found applications in asymmetric hydrogenation, hydrosilylation, and
carbon-carbon bond-forming reactions.

Synthesis of Chiral Phosphine Ligands
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Chiral phosphine ligands derived from D-Threoninol have demonstrated high efficacy in
asymmetric catalysis. A common strategy involves the conversion of the amino and hydroxyl
groups into phosphine-containing moieties.

Synthetic Pathway to a D-Threoninol-derived Diphosphine Ligand:
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[https://www.benchchem.com/product/b2792197#d-threoninol-as-a-chiral-building-block-in-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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